
3-Chloro-4-(trifluoromethoxy)benzyl chloride, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) is a versatile organochloride compound that has been widely used in a variety of scientific applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 72°C. It is a chlorinated derivative of benzyl alcohol, and is a common starting material for a range of synthetic transformations. Due to its high reactivity, it has been used in a variety of synthetic applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) has a wide range of applications in scientific research. It is commonly used as a starting material in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluoroarenes. In addition, it has been used in the synthesis of peptides and proteins, as well as in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, reacting with electrophiles such as carbonyl compounds, halides, and other electrophiles. In addition, it is believed to be involved in the formation of carbon-carbon bonds and other covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) have not been studied in detail. However, it is believed to be a non-toxic compound and is not expected to cause any adverse effects in humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) in laboratory experiments include its high reactivity, low toxicity, and low cost. It is easy to obtain and can be used in a variety of reactions. However, it is volatile and can be difficult to handle, and it is important to use safety equipment such as gloves, goggles, and a fume hood when working with it.
Direcciones Futuras
The future directions for the use of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research into its potential uses in the synthesis of fluorinated compounds, peptides, and proteins, as well as in the synthesis of polymers and other materials, could be beneficial. Finally, further research into its safety and toxicity should be undertaken in order to ensure its safe use in laboratory experiments.
Métodos De Síntesis
3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) can be synthesized by the reaction of benzyl alcohol with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields a colorless liquid. The reaction can also be carried out in the presence of other solvents such as dichloromethane, toluene, or hexane.
Propiedades
IUPAC Name |
2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYQCFQJISREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512676 |
Source


|
| Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75462-57-6 |
Source


|
| Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



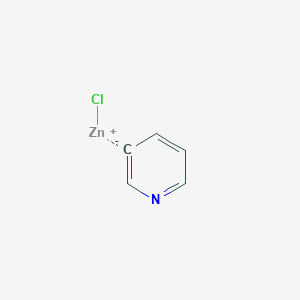
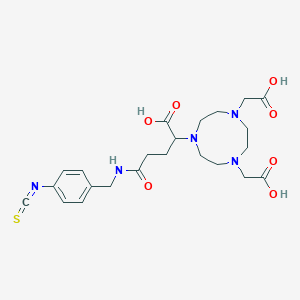
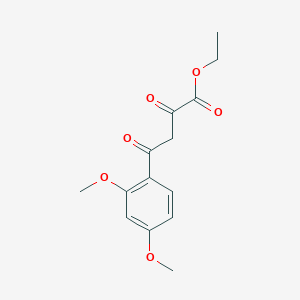
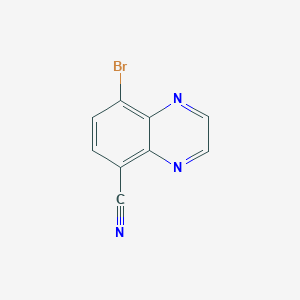
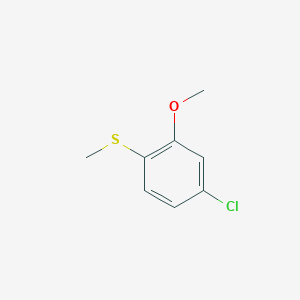


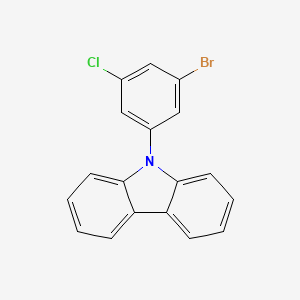
![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)


